5-Amino-3-methyl-1,2-oxazole-4-sulfonamide
CAS No.: 1384431-08-6
Cat. No.: VC2580298
Molecular Formula: C4H7N3O3S
Molecular Weight: 177.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384431-08-6 |
|---|---|
| Molecular Formula | C4H7N3O3S |
| Molecular Weight | 177.18 g/mol |
| IUPAC Name | 5-amino-3-methyl-1,2-oxazole-4-sulfonamide |
| Standard InChI | InChI=1S/C4H7N3O3S/c1-2-3(11(6,8)9)4(5)10-7-2/h5H2,1H3,(H2,6,8,9) |
| Standard InChI Key | GQEVFINHSITALA-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1S(=O)(=O)N)N |
| Canonical SMILES | CC1=NOC(=C1S(=O)(=O)N)N |
Introduction
Chemical Identity and Structure
5-Amino-3-methyl-1,2-oxazole-4-sulfonamide features a distinctive molecular architecture consisting of an oxazole ring with strategically positioned functional groups. The compound is characterized by the following identifiers:
| Property | Value |
|---|---|
| CAS Number | 1384431-08-6 |
| Molecular Formula | C4H7N3O3S |
| Molecular Weight | 177.18 g/mol |
| Structure | Oxazole ring with amino, methyl, and sulfonamide groups |
The compound features a five-membered oxazole ring containing one nitrogen and one oxygen atom, with an amino group at position 5, a methyl group at position 3, and a sulfonamide group at position 4. This unique arrangement of functional groups contributes to the compound's chemical reactivity and potential biological activities.
Structural Characteristics
Core Structure
The foundation of 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide is the oxazole heterocycle, a five-membered ring containing adjacent oxygen and nitrogen atoms. This ring system provides structural rigidity and serves as a scaffold for the functional groups that define the compound's properties and reactivity patterns.
Functional Groups
The compound contains three key functional groups that influence its chemical behavior:
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The amino group (-NH2) at position 5 provides a nucleophilic center that can participate in various chemical transformations.
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The methyl group (-CH3) at position 3 affects the electronic distribution within the oxazole ring and contributes to the compound's lipophilicity.
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The sulfonamide group (-SO2NH2) at position 4 is particularly significant, as it shares structural similarity with functional groups found in many pharmacologically active compounds.
This combination of functional groups creates a molecule with multiple reactive sites and potential biological interaction points.
Synthesis Methods
Standard Synthetic Route
The synthesis of 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide typically follows a specific reaction pathway involving key intermediates. The most common approach involves:
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Preparation of 3-methyl-1,2-oxazole-4-sulfonyl chloride as a reactive intermediate
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Reaction of this sulfonyl chloride with ammonia or an appropriate amine source
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Purification to isolate the target compound
Reaction Conditions
This synthesis is typically conducted in organic solvents such as dichloromethane or acetonitrile under reflux conditions. These conditions facilitate the cyclization process and formation of the desired product. The reaction environment must be carefully controlled to optimize yield and minimize side products.
Chemical Reactions and Transformations
Reactivity Patterns
5-Amino-3-methyl-1,2-oxazole-4-sulfonamide demonstrates versatile chemical behavior due to its multiple functional groups. Each functional group exhibits characteristic reactivity:
The amino group can undergo:
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Acylation reactions
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Alkylation processes
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Diazotization reactions
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Formation of imines with carbonyl compounds
The sulfonamide group participates in:
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Deprotonation under basic conditions
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Nucleophilic substitution reactions
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Coordination with metal ions
The oxazole ring may engage in:
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Electrophilic aromatic substitution reactions
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Ring-opening reactions under specific conditions
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Cycloaddition reactions
Synthetic Utility
The compound's reactivity profile makes it valuable in the synthesis of more complex molecules. Its ability to undergo selective functionalization at different positions enables the creation of diverse derivatives with potentially enhanced biological activities or altered physicochemical properties.
Biological Activities
Anticancer Properties
Oxazole derivatives have demonstrated anticancer activities in various research studies. The unique structural features of 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide suggest potential interactions with cellular targets involved in cancer progression, though specific studies on this compound's anticancer efficacy require further investigation.
Anti-inflammatory Activity
Heterocyclic compounds containing oxazole rings have shown anti-inflammatory properties in multiple studies. These compounds typically modulate inflammatory pathways and mediators, reducing inflammatory responses. The specific anti-inflammatory mechanisms of 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide warrant detailed exploration.
Antiviral Applications
The potential antiviral properties of oxazole derivatives make 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide a candidate for antiviral research. These compounds may interfere with viral replication processes or viral-host interactions, offering possibilities for developing novel antiviral agents.
Structure-Activity Relationships
Understanding the relationship between the molecular structure of 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide and its biological activities is crucial for rational drug design. The compound's structural features that influence biological activity include:
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The oxazole ring provides a rigid scaffold that determines the spatial arrangement of functional groups
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The amino group offers a hydrogen bonding site for interaction with biological targets
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The sulfonamide group shares similarities with pharmacophores found in various bioactive compounds
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The methyl group affects the electronic properties and lipophilicity of the molecule
Modifications to these structural elements could potentially enhance specific biological activities or improve pharmacokinetic properties.
Research Applications
Medicinal Chemistry
5-Amino-3-methyl-1,2-oxazole-4-sulfonamide serves as a valuable scaffold in medicinal chemistry research. Its structural features enable the design of analogues with potentially enhanced biological activities or improved drug-like properties. The compound's sulfonamide group, in particular, shares structural similarities with motifs found in various therapeutic agents.
Synthetic Building Block
The compound functions as a versatile intermediate in organic synthesis. Its multiple functional groups provide attachment points for creating more complex molecular architectures. This versatility makes it valuable in developing compound libraries for drug discovery programs.
Probe Development
The unique structure of 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide makes it potentially useful in developing chemical probes for studying biological systems. Such probes can help elucidate biological mechanisms and identify new therapeutic targets.
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